molecular formula C14H16N2O4 B11701598 Methyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11701598
M. Wt: 276.29 g/mol
InChI Key: LJUQDYXWWBUTQU-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific enzymes or receptors. This interaction can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Methyl 4-(2-methoxyphenyl)-6-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Methyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific substitution pattern and the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Biological Activity

Methyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O4C_{15}H_{18}N_{2}O_{4}. Its structure is characterized by a tetrahydropyrimidine ring with a methoxyphenyl substituent, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC15H18N2O4
Molecular Weight290.314 g/mol
LogP2.5438
PSA76.66

Antimicrobial Activity

Research has indicated that tetrahydropyrimidines exhibit significant antimicrobial properties. A study conducted by Umesha et al. (2009) demonstrated that compounds within this class can inhibit the growth of various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Properties

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophages. This effect was measured by the downregulation of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation . The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in chronic inflammatory diseases.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, a recent study highlighted its effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .

Case Studies

  • Case Study on Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.
    • Method : Disc diffusion method was employed.
    • Results : The compound exhibited a significant zone of inhibition compared to control groups, indicating strong antibacterial activity.
  • Case Study on Anti-inflammatory Effects
    • Objective : To assess the impact on cytokine release in LPS-stimulated macrophages.
    • Method : ELISA assays were used to quantify cytokine levels.
    • Results : A notable reduction in TNF-alpha and IL-6 levels was observed, supporting its anti-inflammatory potential.
  • Case Study on Anticancer Activity
    • Objective : To determine cytotoxic effects on MCF-7 breast cancer cells.
    • Method : MTT assay was conducted to measure cell viability.
    • Results : The compound reduced cell viability significantly at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

methyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C14H16N2O4/c1-8-11(13(17)20-3)12(16-14(18)15-8)9-6-4-5-7-10(9)19-2/h4-7,12H,1-3H3,(H2,15,16,18)

InChI Key

LJUQDYXWWBUTQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC)C(=O)OC

Origin of Product

United States

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